Isothiazolo[3,4-b]pyridine
Description
Isothiazolo[3,4-b]pyridine is a bicyclic heteroaromatic compound comprising a fused isothiazole and pyridine ring system. Its structural uniqueness lies in the positioning of the sulfur and nitrogen atoms, which confers distinct electronic and steric properties. This scaffold has garnered attention in medicinal chemistry due to its versatility in drug design.
Properties
CAS No. |
42242-07-9 |
|---|---|
Molecular Formula |
C6H4N2S |
Molecular Weight |
136.18 g/mol |
IUPAC Name |
[1,2]thiazolo[3,4-b]pyridine |
InChI |
InChI=1S/C6H4N2S/c1-2-5-4-9-8-6(5)7-3-1/h1-4H |
InChI Key |
RVKNSWDZQDXTPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CSN=C2N=C1 |
Origin of Product |
United States |
Scientific Research Applications
Inhibition of Cyclin G-Associated Kinase (GAK)
Isothiazolo[3,4-b]pyridine derivatives have been extensively studied as potent inhibitors of cyclin G-associated kinase, a protein kinase implicated in various cellular processes including cell cycle regulation and viral replication.
Key Findings:
- Structure-Activity Relationship (SAR): Research has shown that modifications at position 3 of the this compound scaffold can significantly enhance GAK affinity. For instance, compounds with alkoxy groups at this position demonstrated Kd values below 100 nM, indicating strong binding affinity to GAK .
- Potency and Selectivity: The most effective derivatives exhibit high selectivity for GAK over other kinases, making them promising candidates for further development . For example, one compound displayed an IC50 value of 51 nM for GAK inhibition .
| Compound | Position 3 Substituent | Kd Value (nM) | IC50 Value (nM) | Antiviral Activity |
|---|---|---|---|---|
| 1 | Morpholine | <100 | 51 | Modest against HCV |
| 2 | Alkoxy | <100 | 14 | Moderate against DENV |
| 3 | Aryl | <100 | 24 | Low micromolar range against EBOV |
Antiviral Activity
The antiviral potential of this compound derivatives has been a focal point of research, particularly against viruses such as Hepatitis C Virus (HCV) and Dengue Virus (DENV).
Research Insights:
- HCV Inhibition: Some derivatives have shown modest antiviral activity against HCV correlating with their GAK inhibitory activity. The need for higher affinity compounds to achieve significant antiviral effects has been highlighted .
- DENV Activity: In vitro studies indicate that certain isothiazolo[3,4-b]pyridines effectively inhibit DENV infection with EC50 values ranging from 0.18 to 6.38 μM . These compounds displayed a favorable safety profile with low cytotoxicity.
| Virus | Compound ID | EC50 Value (μM) | Cytotoxicity (CC50) |
|---|---|---|---|
| HCV | Various | Micromolar range | Moderate |
| DENV | 12a | 0.18 | High |
| EBOV | Various | Low micromolar | Low |
Broader Pharmacological Applications
Beyond their role as GAK inhibitors and antiviral agents, isothiazolo[3,4-b]pyridines are being explored for other therapeutic potentials.
Potential Applications:
- Anticancer Activity: Due to their ability to modulate kinase activity, these compounds may have implications in cancer therapy by targeting specific signaling pathways involved in tumor growth.
- Neuroprotective Effects: Preliminary studies suggest that modifications on the this compound scaffold could yield neuroprotective agents that might be beneficial in treating neurodegenerative diseases.
Comparison with Similar Compounds
Structural Differences :
- Thiazolopyridines feature a thiazole ring fused to pyridine, differing from isothiazolo[3,4-b]pyridine in the placement of sulfur and nitrogen atoms.
Isothiazolo[5,4-b]pyridine
Structural Isomerism :
- The sulfur atom in isothiazolo[5,4-b]pyridine is positioned at C5 instead of C3, altering electronic distribution and binding affinity.
Pyrazolo[3,4-b]pyridine
Structural Contrast :
- Replaces the isothiazole ring with pyrazole, enhancing π-π stacking interactions in biological targets.
Thieno[2,3-b]pyridine
Scaffold Hopping :
- Derived from isothiazolo[5,4-b]pyridine via scaffold-hopping, replacing sulfur with a thiophene ring.
Activity :
Critical Analysis of Structural and Functional Differences
- Ring Positioning : The activity of isothiazolo derivatives is highly sensitive to ring fusion positions. For example, 3,7-disubstituted isothiazolo[4,3-b]pyridine is inactive as a GAK inhibitor, unlike 3,5- or 3,6-substituted isomers .
- Substituent Effects: Electron-withdrawing groups (e.g., nitro, cyano) enhance kinase inhibition, while alkyl chains improve pharmacokinetic properties .
- Synthetic Accessibility : this compound requires multi-step catalysis, whereas pyrazolo[3,4-b]pyridine is synthesized via tandem annulation .
Preparation Methods
Synthesis of 2-Aminothionicotinamide
The initial step involves converting 2-aminonicotinonitrile (1 ) into 2-aminothionicotinamide (2 ) via treatment with ammonia and hydrogen sulfide. This reaction replaces the nitrile group with a thioamide functionality, critical for subsequent cyclization. The process is conducted under ambient conditions, with pyridine as the solvent, and achieves quantitative conversion based on stoichiometric analysis.
Reaction Conditions:
-
Reactants: 2-Aminonicotinonitrile, NH₃, H₂S
-
Solvent: Pyridine
-
Temperature: 25–35°C
-
Duration: 16 hours
Diazotization and Reduction to this compound
The final step involves diazotization of the exocyclic amine group in 3 using nitric and phosphoric acids, followed by reduction with hypophosphorous acid (H₃PO₂). This eliminates the amino group, yielding the parent compound this compound (4 ).
Optimized Protocol:
-
Diazotization Agents: HNO₃ (70%), H₃PO₄ (85%)
-
Reduction Agent: 30% H₃PO₂ with Cu₂O catalyst
-
Temperature: -5°C (diazotization); 25–35°C (reduction)
Preparation of 3-Substituted Derivatives
The exocyclic amine at position 3 of 3 serves as a versatile handle for synthesizing halogenated and functionalized derivatives.
3-Bromothis compound
Diazotization of 3 in hydrobromic acid (48% HBr) generates a diazonium salt, which undergoes bromide substitution upon treatment with CuBr. This yields 3-bromothis compound (5 ) as a stable solid.
Conditions:
-
Acid: HBr (48%)
-
Catalyst: CuBr
-
Work-Up: Ether extraction and evaporation
3-Chlorothis compound
The Gattermann reaction replaces the amine group with chlorine using hydrochloric acid (HCl) and hydrogen cyanide (HCN) in the presence of CuCl. This produces 3-chlorothis compound (6 ), a precursor for further nucleophilic substitutions.
Reaction Specifics:
-
Reactants: HCl, HCN, CuCl
-
Solvent: Ether
-
Isolation: Alkaline work-up and extraction
Spectroscopic Characterization
Structural elucidation of this compound and its derivatives relies on NMR and UV spectroscopy.
Nuclear Magnetic Resonance (NMR)
Ultraviolet (UV) Spectroscopy
Alternative Synthetic Approaches
While the primary route remains the most validated, recent studies explore divergent strategies for related isomers:
-
Isothiazolo[4,3-b]Pyridines: Synthesized via Suzuki-Miyaura coupling and palladium-catalyzed aminocarbonylation.
-
Isothiazolo[5,4-b]Pyridines: Derived from 2-chloronicotinonitrile through thiocyanation and ammonolysis.
| Step | Reactants/Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | NH₃, H₂S | Pyridine, 25°C, 16 h | 2-Aminothionicotinamide | Quantitative |
| 2 | H₂O₂ (30%) | Pyridine, 35°C, 10 min | 3-Aminothis compound | Not reported |
| 3 | HNO₃, H₃PO₄, H₃PO₂ | -5°C to 35°C | This compound | 24% |
Table 2: 3-Substituted Derivatives and Their Synthesis
| Derivative | Reactants | Conditions | Key Feature |
|---|---|---|---|
| 3-Bromo | HBr, CuBr | -5°C, ether work-up | Halogenated for cross-coupling |
| 3-Chloro | HCl, HCN | Gattermann reaction | Nucleophilic substitution site |
Table 3: Spectroscopic Data for this compound
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 8.5–9.0 (singlets) | Aromatic protons |
| ¹³C NMR | δ 150 (C-3) | Electron-deficient carbon |
| UV-Vis | λ_max 275 nm | Conjugated π-system |
Q & A
Q. What are the key synthetic routes for preparing isothiazolo[3,4-b]pyridine derivatives, and how do reaction conditions influence yield?
- Methodological Answer : this compound derivatives are synthesized via multi-step pathways involving intermediates such as 5-aminopyrazoles or enamine derivatives. A common approach involves reacting 4-chloro-1H-pyrazolo[3,4-b]pyridine with substituted anilines under reflux conditions in ethanol, achieving yields of 40–70% depending on substituent reactivity . Optimization of solvent (e.g., ethanol vs. ethylene glycol), temperature, and stoichiometry of nucleophilic agents (e.g., morpholine) is critical for improving efficiency. For example, morpholine substitution at the 3-position of this compound requires reflux for 4 days to achieve 40% yield .
Q. How can researchers ensure safe handling and storage of this compound derivatives in laboratory settings?
- Methodological Answer : Safety protocols include using nitrile gloves compliant with EN 374 standards, flame-retardant lab coats, and fume hoods to prevent inhalation. Contaminated gloves must be disposed of as hazardous waste, and hands washed thoroughly post-handling. Ethanol or dichloromethane/methanol mixtures used in synthesis require proper ventilation due to flammability .
Q. What spectroscopic techniques are most effective for structural elucidation of this compound derivatives?
- Methodological Answer : 1D/2D NMR (e.g., , , COSY, HETECOR) is essential for confirming ring fusion and substituent positions. For example, NMR of 4-(6-aryl)isothiazolo[3,4-b]pyridines shows distinct deshielded protons at δ 8.41–7.09 ppm for aromatic systems . High-resolution mass spectrometry (HRMS) validates molecular formulas, with observed [M+H] peaks matching theoretical values within 0.1 ppm error .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved, and what catalysts are effective?
- Methodological Answer : Chiral-at-metal Rh(III) complexes catalyze asymmetric Friedel-Crafts alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles. This method achieves 81–98% yield and 85–99% enantiomeric excess (ee), confirmed by chiral HPLC or circular dichroism (CD) spectroscopy. The reaction mechanism involves π-π stacking and hydrogen-bonding interactions to stabilize transition states .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in kinase inhibition (e.g., GAK vs. AAK1 selectivity) require comparative SAR studies using isotopic labeling and competitive binding assays. For instance, pyrazolo[1,5-a]pyrimidine derivatives show divergent GAK affinity (K < 1 μM) due to electron-withdrawing substituents at the 6-position, as validated by X-ray crystallography . Cross-validation using orthogonal assays (e.g., SPR, ITC) minimizes false positives from aggregation artifacts .
Q. How do computational models enhance the design of this compound-based kinase inhibitors?
- Methodological Answer : Density functional theory (DFT) calculations predict binding modes by analyzing frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Molecular dynamics (MD) simulations (e.g., AMBER or CHARMM force fields) assess stability of inhibitor-kinase complexes over 100-ns trajectories. For example, this compound derivatives with 3,4-dimethoxyphenyl groups show improved hydrophobic interactions with GAK’s ATP-binding pocket, aligning with free energy perturbation (FEP) calculations .
Q. What methodologies optimize the regioselectivity of electrophilic substitutions on this compound scaffolds?
- Methodological Answer : Regioselective bromination at the 3-position is achieved using N-bromosuccinimide (NBS) in DMF at 0°C, guided by - HMBC correlations to identify electron-rich sites. Subsequent Suzuki-Miyaura coupling with aryl boronic acids introduces diverse substituents while preserving ring integrity. For example, 3-bromo-6-arylisothiazolo[3,4-b]pyridines react with morpholine to yield 3-morpholino derivatives with >95% regiopurity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
